Pinidine

Descripción

Propiedades

IUPAC Name |

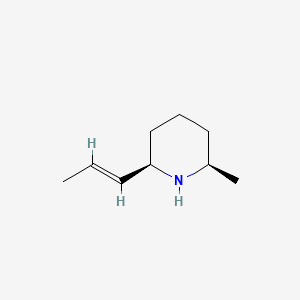

(2R,6R)-2-methyl-6-[(E)-prop-1-enyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-3-5-9-7-4-6-8(2)10-9/h3,5,8-10H,4,6-7H2,1-2H3/b5-3+/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQRNYIKPJXYLU-ZHBVTVBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1CCCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@H]1CCC[C@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701241341 | |

| Record name | (2R,6R)-2-Methyl-6-(1E)-1-propen-1-ylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701241341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-02-0 | |

| Record name | (2R,6R)-2-Methyl-6-(1E)-1-propen-1-ylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,6R)-2-Methyl-6-(1E)-1-propen-1-ylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701241341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization Strategies

Early syntheses employed linear precursor cyclization. For example, Hanessian et al. developed a tert-BuOK-mediated ring closure of chlorinated intermediates to yield enantiomerically pure 2,3-disubstituted piperidines (45–55% yield). This method, while modest in efficiency, established a foundation for stereocontrol in Pinidine analogs.

Key Reaction:

Reductive Amination

Reductive amination of ketoamines has been widely adopted. Sather et al. demonstrated cis- or trans-selectivity depending on the substrate (aldehyde vs. ketone), achieving diastereomeric ratios up to 20:1. This method is critical for introducing the amine group in this compound’s pyrrolidine moiety.

Advanced Catalytic Methods

Hydrogenation of Pyridine Derivatives

The Ru₁Co NP/HAP surface single-atom alloy catalyst enables a cascade transformation from furfural to piperidines under mild conditions (93% yield). For this compound, this bio-based route involves:

-

Furfural amination to furfurylamine.

-

Hydrogenation to tetrahydrofurfurylamine (THFAM).

Mechanistic Insight:

DFT calculations reveal Ru₁Co NP facilitates THFAM ring opening, favoring axial attack for piperidine formation.

Radical-Mediated Cyclization

Gharpure et al. reported a 6-endo-dig cyclization of alkynes using acid-mediated iminium ion formation, yielding polysubstituted piperidines. However, electron-rich substrates (e.g., 4-OMe aryl) led to hydrolysis by-products, highlighting substituent sensitivity.

Bio-Based Synthesis Approaches

The Ru₁Co NP/HAP system converts furfural—a biomass derivative—into piperidines, aligning with green chemistry principles. This method’s scalability and mild conditions (80°C, 2 MPa H₂) make it industrially viable.

Table 1: Bio-Based Piperidine Synthesis Conditions

| Step | Catalyst | Temperature | Pressure | Yield |

|---|---|---|---|---|

| Furfural amination | Ru₁Co NP/HAP | 80°C | 2 MPa H₂ | 93% |

| THFAM rearrangement | Ru₁Co NP/HAP | 80°C | 2 MPa H₂ | 85% |

Modular and Streamlined Synthesis Techniques

Renata et al. introduced a two-step modular strategy:

-

Biocatalytic C–H oxidation : Hydroxyl groups are added regioselectively to piperidine using engineered enzymes.

-

Nickel-catalyzed radical cross-coupling : Forms C–C bonds without protective groups, enabling rapid diversification.

Advantages:

-

Eliminates palladium catalysts, reducing costs.

-

Achieves >80% yields for 3,4,5-trisubstituted this compound analogs.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield | Stereocontrol | Scalability | Cost |

|---|---|---|---|---|

| Traditional Cyclization | 55% | Moderate | Low | High |

| Bio-Based Ru₁Co NP | 93% | High | High | Medium |

| Modular Cross-Coupling | 80% | High | Moderate | Low |

Análisis De Reacciones Químicas

Types of Reactions

Pinidine undergoes various chemical reactions, including:

Reduction: Reduction of this compound can lead to the formation of dihydrothis compound, which is another biologically active compound.

Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Dehydrothis compound

Reduction: Dihydrothis compound

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Complex Molecules

Pinidine serves as a crucial building block in organic synthesis. Its structural properties allow it to participate in various chemical reactions, leading to the formation of more complex molecules. This application is particularly relevant in the development of pharmaceuticals and agrochemicals, where this compound derivatives can enhance biological activity.

Oxidation and Reduction Reactions

this compound can undergo oxidation to form dehydrothis compound and reduction to yield dihydrothis compound. These transformations are essential for creating specific derivatives that may possess unique biological properties or enhanced efficacy in industrial applications.

Biological Applications

Plant Defense Mechanisms

Research has shown that this compound plays a role in the defense mechanisms of plants against herbivores and pathogens. It is involved in the production of secondary metabolites that deter herbivory and provide resistance against microbial infections.

Antibacterial Properties

this compound and its derivatives have demonstrated significant antibacterial activity, particularly against Streptococcus equi, a bacterium responsible for equine strangles. Studies indicate that certain concentrations of this compound can inhibit bacterial growth effectively, making it a candidate for further antibacterial screenings .

Medical Applications

Potential Antibacterial Agent

The antibacterial properties of this compound derivatives have been explored in clinical settings. For instance, 1,6-dehydrothis compound, a compound derived from this compound, showed promising results against S. equi with a minimum inhibitory concentration (MIC) of 55 µg/mL. This suggests potential applications in veterinary medicine for treating infections caused by this pathogen .

Industrial Applications

Pharmaceutical Production

The pharmaceutical industry utilizes this compound as an intermediate in the synthesis of various drugs. Its ability to undergo multiple chemical transformations makes it valuable for creating active pharmaceutical ingredients (APIs) that are essential for drug formulations.

Agrochemical Development

In agrochemicals, this compound is explored for its potential to enhance the efficacy of pesticides and herbicides. Its biological activity can contribute to developing safer and more effective agricultural products.

Data Tables

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Chemistry | Building block | Essential for synthesizing complex molecules |

| Biology | Plant defense | Involved in producing secondary metabolites |

| Medicine | Antibacterial agent | Effective against Streptococcus equi |

| Industry | Pharmaceuticals | Used as an intermediate for drug synthesis |

| Industry | Agrochemicals | Enhances efficacy of pesticides |

Case Studies

- Antibacterial Activity Study : A study conducted on 1,6-dehydrothis compound extracted from Picea abies sprouts demonstrated significant inhibition of S. equi growth at specific concentrations. The study highlighted the compound's potential as a natural antibacterial agent in veterinary medicine .

- Genetic Variation Research : Research on piperidine alkaloids in Pinus ponderosa revealed substantial genetic variation affecting alkaloid concentrations across different environmental conditions. This variability suggests that environmental factors significantly influence the production of biologically active compounds like this compound .

- Synthesis Innovations : A recent study reported a chemo-enzymatic route to synthesize dihydrothis compound with high stereoisomeric purity, showcasing advancements in synthetic methodologies that leverage this compound's structural advantages .

Mecanismo De Acción

The mechanism of action of pinidine involves its interaction with specific molecular targets in biological systems. This compound can bind to bacterial cell membranes, disrupting their integrity and leading to cell death. It may also inhibit specific enzymes involved in bacterial metabolism, further contributing to its antibacterial effects .

Comparación Con Compuestos Similares

Piperidine alkaloids share a six-membered nitrogen-containing ring but differ in substituent patterns, stereochemistry, and bioactivities. Below, pinidine is compared with structurally related compounds, emphasizing synthesis, biological properties, and applications.

Table 2: Bioactive Properties of Piperidine Derivatives

Key Observations:

- Antimicrobial Action: Solenopsin A exhibits broad-spectrum activity due to its amphiphilic alkyl chain, disrupting microbial membranes . This compound’s moderate Gram-positive activity may relate to its ethyl substituents, which limit membrane penetration .

- Toxicity: this compound’s teratogenicity in cattle contrasts with solenopsin A’s targeted insecticidal effects, underscoring substituent-driven specificity .

- Therapeutic Use : Pethidine’s opioid activity highlights the piperidine scaffold’s versatility in drug design, though its lack of stereocenters simplifies production compared to this compound .

Methodological Advancements

- Asymmetric Synthesis: this compound’s enantioselective synthesis via oxazolidine intermediates (84% yield, >99% ee) outperforms enzymatic routes for solenopsin A (70% yield, 80% ee) .

- Functionalization : Recent advances in λ³-iodane chemistry enable efficient access to alkenylated piperidines (e.g., caulophyllumine B) , though this compound’s saturated ethyl groups necessitate alternative strategies.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Pinidine’s pharmacological mechanisms using structured frameworks like PICOT?

- Methodological Answer : Apply the PICOT framework to define:

- P opulation: Specific biological systems or cell lines (e.g., neuronal cells for neuroactivity studies).

- I ntervention: this compound administration (dose, delivery method).

- C omparison: Control groups (e.g., untreated cells or alternative alkaloids).

- O utcome: Measurable endpoints (e.g., receptor binding affinity, enzyme inhibition).

- T ime: Duration of exposure (e.g., acute vs. chronic effects).

For example: “Does this compound (I) inhibit acetylcholinesterase activity (O) in rat hippocampal neurons (P) compared to galantamine (C) over 24-hour exposure (T)?” .

Q. What are the best practices for designing initial experiments to assess this compound’s bioactivity in vitro?

- Methodological Answer :

- Step 1 : Select validated cell lines or enzyme systems relevant to this compound’s hypothesized targets (e.g., cholinesterases for neuroactivity).

- Step 2 : Optimize dose ranges using pilot studies to avoid cytotoxicity (e.g., MTT assays).

- Step 3 : Include controls: positive (known inhibitors) and negative (vehicle-only).

- Step 4 : Replicate experiments ≥3 times to account for biological variability.

- Step 5 : Use standardized assays (e.g., Ellman’s method for cholinesterase activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s pharmacokinetic properties across different model systems?

- Methodological Answer :

- Approach 1 : Conduct a systematic review to identify methodological disparities (e.g., extraction purity, solvent effects).

- Approach 2 : Perform comparative studies using identical protocols across models (e.g., in vitro vs. in vivo metabolism assays).

- Approach 3 : Apply meta-analysis to quantify heterogeneity (e.g., I² statistic) and adjust for confounding variables (e.g., species-specific cytochrome P450 activity) .

- Table 1 : Common Sources of Contradictions in this compound Studies

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Purity (e.g., <95%) | Altered bioactivity | Use HPLC-validated samples |

| Solvent (e.g., DMSO vs. ethanol) | Solubility-driven artifacts | Standardize solvent across experiments |

| Model system (e.g., murine vs. human cells) | Species-specific metabolism | Validate targets via CRISPR-edited cell lines |

Q. What advanced spectroscopic and computational techniques are optimal for elucidating this compound’s stereochemical configuration, and how can findings be validated?

- Methodological Answer :

- Technique 1 : X-ray crystallography for absolute configuration determination (requires high-purity crystals).

- Technique 2 : NMR spectroscopy (e.g., NOESY for spatial proton relationships).

- Technique 3 : DFT calculations to predict spectroscopic profiles and compare with empirical data.

- Validation : Cross-validate results using orthogonal methods (e.g., compare NMR data with crystallography) and replicate in independent labs .

Q. How should researchers design replication studies to address reproducibility challenges in this compound’s reported neuroprotective effects?

- Methodological Answer :

- Step 1 : Publish detailed protocols (e.g., exact cell culture conditions, this compound batch IDs).

- Step 2 : Collaborate with third-party labs for blind replication.

- Step 3 : Use open-access data repositories to share raw datasets (e.g., absorbance values, chromatograms).

- Step 4 : Apply statistical rigor (e.g., power analysis pre-study; Bayesian posterior probability post-study) .

Methodological Considerations for Data Synthesis

- Handling Negative Results : Use sensitivity analysis to determine if non-significant outcomes stem from underpowered studies or true biological irrelevance .

- Ethical Frameworks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when proposing animal or human tissue studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.